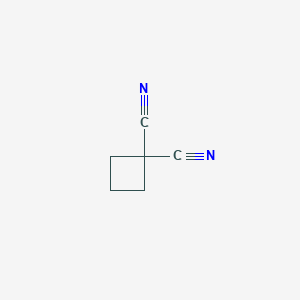

Cyclobutane-1,1-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,1-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-4-6(5-8)2-1-3-6/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIIZKKTTLNFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565318 | |

| Record name | Cyclobutane-1,1-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110220-15-0 | |

| Record name | Cyclobutane-1,1-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclobutane-1,1-dicarbonitrile chemical structure and properties

An In-Depth Technical Guide to Cyclobutane-1,1-dicarbonitrile: Synthesis, Structural Dynamics, and Pharmaceutical Applications

Executive Summary

Cyclobutane-1,1-dicarbonitrile (CAS: 110220-15-0) is a highly strained, bifunctional cyclic compound that serves as a critical intermediate in advanced organic synthesis and drug development[1][2]. Characterized by its geminal dicarbonitrile groups attached to a four-membered carbon ring, this molecule presents unique conformational dynamics and reactivity profiles. This whitepaper provides an authoritative analysis of its physicochemical properties, structural behavior, and validated synthetic protocols, with a specific focus on its role as a precursor in the development of platinum(II)-based antineoplastic agents[3].

Structural and Conformational Properties

The chemical behavior of cyclobutane-1,1-dicarbonitrile is dictated by the interplay between the steric strain of the cyclobutane ring and the strong electron-withdrawing nature of the geminal cyano groups.

Conformational Dynamics

Gas electron-diffraction and ab initio studies reveal that 1,1-dicyanocyclobutane exists primarily in a puckered conformation in its ground state[4].

-

Causality of Puckering: The planar conformation of cyclobutane suffers from severe torsional strain (Pitzer strain) due to the eclipsing of adjacent C-H bonds. To alleviate this, the ring puckers, adopting a dihedral angle that balances angular strain (Baeyer strain) with torsional relief[5].

-

Substituent Effects: The bulky, highly polar gem-dicarbonitrile groups at the C1 position heavily influence the puckering amplitude. The electrostatic repulsion between the cyano groups and the adjacent equatorial hydrogens locks the molecule into a rigid conformational minimum, which directly impacts its stereoselectivity in downstream cycloadditions and radical trapping reactions[6].

Physicochemical Data Summary

To facilitate experimental design, the core quantitative data for cyclobutane-1,1-dicarbonitrile is summarized below.

Table 1: Physicochemical and Identification Properties

| Parameter | Value |

| IUPAC Name | Cyclobutane-1,1-dicarbonitrile |

| CAS Registry Number | 110220-15-0[7] |

| Molecular Formula | C₆H₆N₂[8] |

| Molecular Weight | 106.13 g/mol |

| Boiling Point | 41–44 °C at 0.4 mmHg[3] |

| Physical State (at 25 °C) | Semi-solid / low-melting crystalline mass[3] |

Validated Synthetic Methodology: The Double Alkylation Protocol

The primary industrial and laboratory-scale route to cyclobutane-1,1-dicarbonitrile is the dialkylation of malononitrile with 1,3-dibromopropane[3]. This reaction proceeds via a sequential inter- and intramolecular S_N2 mechanism.

Causality in Experimental Design

-

Solvent Choice (Acetonitrile): A polar aprotic solvent is required to maintain the nucleophilicity of the malononitrile carbanion while preventing solvolysis of the alkyl bromide.

-

Base Selection (Potassium Carbonate): K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the highly acidic methylene protons of malononitrile (pKa ~11) but weak enough to avoid promoting unwanted side reactions, such as the base-catalyzed polymerization of the resulting nitrile[3].

-

Thermal Activation: The first S_N2 substitution is relatively fast at room temperature. However, the second, intramolecular S_N2 substitution requires extended reflux. Closing a four-membered ring is kinetically unfavorable due to the high activation energy required to overcome the resulting ring strain.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; the purity of the intermediate can be confirmed directly via its specific vacuum distillation boiling point.

-

Reagent Assembly: Suspend 27.6 g of anhydrous potassium carbonate (K₂CO₃) in 400 mL of dry acetonitrile. Add 6.6 g of malononitrile and 20.0 g of 1,3-dibromopropane[3].

-

Cyclization: Heat the mixture to reflux on a steam bath (or oil bath at ~85 °C) under an inert atmosphere for 20 hours[3].

-

Filtration: Filter the mixture while hot to remove the precipitated potassium bromide (KBr) and excess K₂CO₃.

-

Workup: Concentrate the filtrate to dryness under reduced pressure. Dissolve the resulting crude oil in methylene chloride (CH₂Cl₂) and extract three times with deionized water to remove residual water-soluble impurities and unreacted malononitrile[3].

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield a dark yellow oil[3].

-

Purification (Self-Validation Step): Subject the oil to vacuum distillation. Collect the fraction boiling at exactly 41–44 °C at 0.4 mmHg. The product will solidify into a semi-solid upon cooling, yielding approximately 6.0 g of pure cyclobutane-1,1-dicarbonitrile[3].

Pharmaceutical Applications: Platinum(II) Anti-Cancer Agents

The most critical application of cyclobutane-1,1-dicarbonitrile in drug development is its use as a precursor for 1,1-cyclobutanedimethanamine , a bidentate ligand used to synthesize next-generation platinum(II) antineoplastic complexes[9].

Mechanistic Rationale in Oncology

First-generation platinum drugs (like Cisplatin) suffer from severe nephrotoxicity and the rapid development of tumor resistance. By incorporating the bulky, lipophilic cyclobutane ring via the 1,1-cyclobutanedimethanamine ligand, researchers alter the steric bulk around the Pt(II) center. This modification changes the kinetics of DNA cross-linking and reduces the complex's susceptibility to deactivation by intracellular thiols (like glutathione), thereby improving the therapeutic index against resistant cell lines, such as lymphocytic leukemia P388[3][9].

Protocol: Reduction to 1,1-Cyclobutanedimethanamine

Nitriles are notoriously difficult to reduce without causing ring-opening in strained systems. Borane-THF (BH₃·THF) is utilized because the Lewis acidic boron strongly coordinates to the nitrile nitrogen, activating the carbon for hydride transfer without disrupting the cyclobutane ring[9].

-

Reduction: Dissolve 10.6 g of cyclobutane-1,1-dicarbonitrile in 150 mL of dry THF. Cool in an ice bath. Rapidly, but dropwise, add 300 mL of 1N Borane in THF[9].

-

Maturation: Remove the ice bath and stir at room temperature overnight[9].

-

Quenching: Carefully add 125 mL of ethanol dropwise to quench excess borane (Caution: H₂ gas evolution). Stir for 12 hours[9].

-

Isolation: Concentrate the filtrate to dryness. Dissolve the residue in 100 mL of water, basify with 6N NaOH, and extract with methylene chloride[9].

-

Salt Formation: Treat the dried organic extract with 6N HCl in isopropanol to precipitate 1,1-cyclobutanedimethanamine dihydrochloride (mp 240–245 °C)[3].

This diamine is subsequently reacted with potassium tetrachloroplatinate (K₂PtCl₄) in the presence of sodium acetate to yield the active Pt(II) anti-cancer complex[3].

Workflow from dialkylation synthesis to platinum(II) anti-cancer complex generation.

Advanced Applications: Photocatalytic Radical Chemistry

Beyond classical coordination chemistry, cyclobutane-1,1-dicarbonitrile has emerged as a valuable substrate in modern photoredox catalysis. The highly electron-deficient nature of the dicarbonitrile moiety makes it an excellent radical acceptor.

Recent methodologies utilizing visible-light photocatalysis (e.g., using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) have demonstrated the ability to generate nonstabilized aryl radicals from diaryl boryl radicals[10]. In these Minisci-type reactions, cyclobutane-1,1-dicarbonitrile acts as a reactant to facilitate complex C–C and C–B bond formations[10][11]. The strain of the cyclobutane ring can also be exploited in radical-mediated ring-opening cascades to synthesize complex acyclic nitriles.

Conformational states and photocatalytic radical activation pathways.

References

- Speer, R. J., et al. "Platinum complexes of aliphatic tricarboxylic acids". US Patent 4665210A / EP0185225B1.

-

Xia, H.-M., et al. "Formation of C–B, C–C, and C–X Bonds from Nonstabilized Aryl Radicals Generated from Diaryl Boryl Radicals". Journal of the American Chemical Society, ACS Publications. URL:[Link]

-

Siam, K. S., et al. "A Combined Ab initio and Gas Electron-Diffraction Study of the Molecular-Structure of 1,1-Dicyanocyclobutane". Journal of Molecular Structure, 1988. URL: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. 1,3-Dibromopropane | CAS#:109-64-8 | Chemsrc [chemsrc.com]

- 3. EP0185225B1 - Platinum complexes of aliphatic tricarboxylic acid - Google Patents [patents.google.com]

- 4. CHBC Faculty Publications | University of Arkansas Libraries [libraries.uark.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sci-Hub: are you are robot? [sci-hub.box]

- 7. molbase.com [molbase.com]

- 8. 14778-29-1|Ethane-1,1,2,2-tetracarbonitrile|BLD Pharm [bldpharm.com]

- 9. EP0185225B1 - Platinum complexes of aliphatic tricarboxylic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: 1,1-Dicyanocyclobutane (CAS 110220-15-0)

Executive Summary

The synthesis and application of sterically constrained carbocycles represent a cornerstone of modern molecular design. Among these, 1,1-dicyanocyclobutane (also known as cyclobutane-1,1-dicarbonitrile) stands out as a highly versatile, bifunctional building block. With a molecular weight of 106.13 g/mol [1] and a unique puckered ring geometry[2], this compound bridges the gap between rigid structural scaffolds and reactive intermediates in both pharmaceutical development and polymer science.

This guide provides an authoritative, mechanistic breakdown of its physicochemical properties, synthetic causality, and downstream applications, designed specifically for researchers and drug development professionals.

Structural & Thermodynamic Profiling

Gas-phase electron diffraction and vibrational spectroscopy (IR/Raman) have elucidated the unique conformational behavior of 1,1-dicyanocyclobutane. Unlike unstrained aliphatic nitriles, the cyclobutane ring adopts a puckered conformation with

Quantitative Physicochemical Data

| Parameter | Value | Analytical Methodology / Source |

| Chemical Name | 1,1-Dicyanocyclobutane | IUPAC Nomenclature |

| CAS Registry Number | 110220-15-0 | Chemical Database[1] |

| Molecular Formula | C6H6N2 | Elemental Analysis |

| Molecular Weight | 106.13 g/mol | Calculated / Empirical[1] |

| Melting Point | 37 °C | Thermal Analysis[2] |

| Molecular Symmetry | IR/Raman Spectroscopy[2] | |

| Bond Length Variation | C1–C2 > C2–C3 | Gas Electron Diffraction[3] |

Mechanistic Causality in Synthesis

The primary route to 1,1-dicyanocyclobutane involves the double nucleophilic substitution (

Causality in Reagent Selection:

-

Base Selection (NaH vs.

): Malononitrile possesses a highly acidic methylene bridge ( -

Solvent Dielectric (DMF): N,N-Dimethylformamide (DMF) is chosen for its high dielectric constant (

). It aggressively solvates the sodium counter-ion, leaving a "naked" and highly reactive dicyanomethanide carbanion. -

Electrophile (1,3-Dibromopropane): Bromide is a superior leaving group compared to chloride, significantly lowering the activation energy for the rate-limiting intermolecular

step.

Fig 1. Mechanistic workflow and validation checkpoints for 1,1-dicyanocyclobutane synthesis.

Validated Experimental Protocol

The following protocol acts as a self-validating system, ensuring high yield and purity at every stage of the synthesis.

Step 1: Irreversible Carbanion Generation

-

Procedure: In a flame-dried, argon-purged flask, suspend 2.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Slowly add 1.0 equivalent of malononitrile dropwise over 30 minutes.

-

Causality: The dropwise addition at 0 °C mitigates the highly exothermic release of hydrogen gas, preventing the thermal degradation of the malononitrile enolate.

-

Self-Validation: The physical cessation of

gas bubbling serves as a real-time, visual indicator that quantitative deprotonation is complete.

Step 2: Bis-Alkylation and Ring Closure

-

Procedure: Introduce 1.05 equivalents of 1,3-dibromopropane to the chilled reaction mixture. Remove the ice bath, allowing the solution to warm to 25 °C, and stir for 4–6 hours.

-

Causality: The slight stoichiometric excess of the dihalide ensures complete consumption of malononitrile. The initial intermolecular

forms a monoalkylated intermediate. The localized high effective molarity of the pendant bromide then kinetically favors the rapid intramolecular -

Self-Validation: Extract a 0.1 mL reaction aliquot, quench with water, and analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the malononitrile spot (visualized via

stain) confirms the success of the primary alkylation.

Step 3: Quenching and Phase Separation

-

Procedure: Quench the active reaction by pouring it over crushed ice. Extract the aqueous phase three times with diethyl ether (

). Wash the combined organic layers with brine and dry over anhydrous -

Causality: Ice prevents an exothermic runaway during the neutralization of residual NaH.

is explicitly chosen over ethyl acetate because its high volatility facilitates easier removal under reduced pressure, and it minimizes the co-extraction of DMF. -

Self-Validation: The organic layer must be completely transparent post-

treatment. Any residual cloudiness indicates water contamination, which will hydrolyze the nitrile groups during distillation.

Step 4: Thermal Isolation (Purification)

-

Procedure: Evaporate the

solvent under reduced pressure and purify the crude oil via vacuum distillation. -

Causality: 1,1-Dicyanocyclobutane is prone to thermal decomposition at atmospheric boiling points. Vacuum distillation isolates the pure compound without inducing thermal stress.

-

Self-Validation: The purified distillate will spontaneously crystallize into a solid at room temperature (m.p. 37 °C)[2]. If the product remains a liquid at 20 °C, it indicates the presence of unreacted 1,3-dibromopropane impurities.

Downstream Applications in Advanced Research

Medicinal Chemistry & Drug Scaffolds The cyclobutane ring is increasingly utilized as a metabolically stable bioisostere for gem-dimethyl groups. The dinitrile functionality of 1,1-dicyanocyclobutane can be subjected to deoxycyanamidation[4] or reduced to primary diamines, serving as a critical precursor for synthesizing spirocyclic drug scaffolds that exhibit enhanced pharmacokinetic profiles.

Polymer Science & Material Engineering In the realm of macromolecular design, the reactivity of activated carbocycles is heavily dependent on ring strain and substitution. Interestingly, research indicates that unlike highly reactive activated cyclopropanes, 1,1-dicyanocyclobutane does not readily undergo anionic ring-opening polymerization (AROP) under standard thiophenolate initiation[5]. This resistance to side initiation makes it a uniquely stable motif when engineered into complex polymer backbones that must withstand specific nucleophilic environments.

References

1.[3] Dakkouri, M. (n.d.). Marwan DAKKOURI | Ulm University, Ulm | UULM | Institute of Electrochemistry | Research profile. ResearchGate. 3 2.[5] Bakkali-Hassani, C. (2018). Chimie des polymères. Scribd. 5 3.[2] Durig, J. R., Zhao, W., Little, T. S., & Dakkouri, M. (1988). Spectra and structure of small ring compounds. LI. Infrared and Raman spectra, vibrational assignment and ab initio calculations of 1,1-dicyanocyclobutane. Chemical Physics. 2 4.[4] Ayres, J. N., et al. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters - ACS Publications. 4 5.[1] MolCore. (n.d.). 40896-96-6 | ethyl 3-methylenecyclobutane-1-carboxylate - MolCore (Related Products: 110220-15-0). MolCore. 1

Sources

A Comparative Technical Guide to Cyclobutane-1,1-dicarbonitrile and Cyclobutane-1,1-dicarboxylic Acid for Advanced Research Applications

This technical guide offers an in-depth comparative analysis of cyclobutane-1,1-dicarbonitrile and cyclobutane-1,1-dicarboxylic acid. It is designed for researchers, medicinal chemists, and materials scientists, providing a comprehensive overview of their synthesis, properties, and applications, with a focus on the rationale behind experimental design and compound selection.

Introduction: The Strategic Value of the 1,1-Disubstituted Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, is a valuable structural motif in modern chemistry.[1] Its inherent ring strain of 26.3 kcal/mol results in a unique, puckered three-dimensional geometry that distinguishes it from more flexible, larger cycloalkanes.[1] This conformational rigidity can be a significant advantage in drug design, where precise orientation of pharmacophoric groups is crucial for potent and selective interaction with biological targets.[2] By serving as a rigid scaffold, the cyclobutane core can improve metabolic stability, binding affinity, and oral bioavailability.[2]

Among the various derivatives, 1,1-disubstituted cyclobutanes are particularly important as they provide a stable quaternary carbon center, preventing epimerization and offering a well-defined exit vector for further molecular elaboration. This guide focuses on two key 1,1-disubstituted cyclobutane building blocks: the dinitrile and the dicarboxylic acid. While interconvertible, their distinct physicochemical properties and reactivities make them suitable for divergent applications, from enzyme inhibition to polymer science. Understanding the nuances of each compound is paramount for their effective utilization in complex synthetic campaigns.

Part 1: Synthesis of Key Intermediates

The synthesis of both title compounds typically originates from the cyclization of a propane-1,3-dielctrophile with a malonic acid derivative. The dicarboxylic acid is most reliably prepared from the corresponding diester, which is then hydrolyzed.

Synthesis of Cyclobutane-1,1-dicarboxylic Acid

A well-established and reliable method for the synthesis of cyclobutane-1,1-dicarboxylic acid is documented in Organic Syntheses, a testament to its robustness and reproducibility.[3] The procedure involves the alkylation of diethyl malonate with 1,3-dibromopropane, followed by saponification and acidification.

Experimental Protocol: Synthesis of Cyclobutane-1,1-dicarboxylic Acid (Adapted from Cason, J. et al., Org. Synth.1943 , 23, 16)[3]

-

Alkylation: In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, 160 g (1.0 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane are combined. A solution of sodium ethoxide, prepared from 46 g (2.0 gram atoms) of sodium in 800 mL of absolute ethanol, is added while maintaining the reaction temperature at 60-65°C. The mixture is then heated on a steam bath for approximately 2 hours until neutral to phenolphthalein.

-

Work-up and Ester Isolation: Water is added to dissolve the precipitated sodium bromide, and ethanol is removed by distillation. The resulting diethyl 1,1-cyclobutanedicarboxylate is isolated by steam distillation.[3] The ester layer is separated from the distillate, and the aqueous layer is extracted with ether.[3]

-

Saponification: The combined ester and ether extracts are concentrated, and the crude ester is hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.[3]

-

Acidification and Purification: After removing the ethanol, the residue is dissolved in water, and unreacted malonic acid is removed by precipitation with barium chloride. The filtrate is then acidified with hydrochloric acid and extracted with ether.[3] The ether is removed, and the crude product is recrystallized from hot ethyl acetate to yield 30-34 g of pure 1,1-cyclobutanedicarboxylic acid (m.p. 156-158°C).[3]

Caption: Synthesis of Cyclobutane-1,1-dicarboxylic Acid.

Synthesis of Cyclobutane-1,1-dicarbonitrile

Cyclobutane-1,1-dicarbonitrile is synthesized via a similar cyclization strategy, using malononitrile as the active methylene compound.

Experimental Protocol: Synthesis of Cyclobutane-1,1-dicarbonitrile

-

Deprotonation: In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. Malononitrile is then added dropwise to form the corresponding sodium salt.

-

Cyclization: 1,3-Dibromopropane is added to the solution of the malononitrile anion. The reaction mixture is heated to reflux to facilitate the intramolecular SN2 cyclization. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by vacuum distillation or recrystallization to afford cyclobutane-1,1-dicarbonitrile.

Part 2: Comparative Analysis of Physicochemical Properties and Reactivity

The functional group interconversion from a dinitrile to a dicarboxylic acid dramatically alters the molecule's character, dictating its utility in subsequent synthetic steps.

| Property | Cyclobutane-1,1-dicarbonitrile | Cyclobutane-1,1-dicarboxylic Acid |

| Molecular Formula | C₆H₆N₂ | C₆H₈O₄ |

| Molecular Weight | 106.13 g/mol | 144.13 g/mol [4] |

| Appearance | White to off-white crystalline solid | White crystalline powder[5] |

| Melting Point | 45-47 °C (approx.) | 156-158 °C[3][6] |

| Solubility | Soluble in most organic solvents | Soluble in water, polar organic solvents |

| Acidity (pKa) | Not applicable | pKa₁: 3.13; pKa₂: 5.88 (at 25°C)[4] |

| Reactivity | Nitrile reduction, hydrolysis, Grignard addition | Esterification, amidation, decarboxylation, acid chloride formation |

Cyclobutane-1,1-dicarbonitrile: A Gateway to Amines and Ketones

The dinitrile is a key intermediate for accessing other functionalities. The two nitrile groups are electron-withdrawing and can be transformed through several key reactions:

-

Reduction to Diamines: Treatment with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel) reduces the nitriles to primary amines, yielding 1,1-bis(aminomethyl)cyclobutane. This rigid diamine is a valuable building block for polymers and ligands.

-

Hydrolysis to Dicarboxylic Acid: As the synthetic precursor, the dinitrile can be hydrolyzed to the dicarboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with concentrated HCl, is typically employed.[7]

-

Reaction with Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields ketones.

Cyclobutane-1,1-dicarboxylic Acid: A Polar Scaffold for Bioactive Molecules and Polymers

The dicarboxylic acid is a polar, crystalline solid whose properties are dominated by the two carboxyl groups. This moiety is an excellent hydrogen bond donor and acceptor.

-

Derivatization: The carboxylic acid groups can be readily converted to a wide range of derivatives, including esters (via Fischer esterification), amides (by coupling with amines), and highly reactive acid chlorides (using thionyl chloride or oxalyl chloride).[8]

-

Decarboxylation: Upon heating to temperatures around 160-170°C, cyclobutane-1,1-dicarboxylic acid undergoes decarboxylation to yield cyclobutanecarboxylic acid.[3]

-

Coordination Chemistry: The dicarboxylate form acts as a bidentate ligand, capable of coordinating to metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs) and in its role in medicinal chemistry.[5][6]

Caption: Comparative reactivity pathways.

Part 3: Strategic Applications in Drug Discovery and Materials Science

The choice between the dinitrile and the dicarboxylic acid is fundamentally a strategic one, driven by the desired properties and synthetic endgame.

Medicinal Chemistry Applications

The rigid cyclobutane scaffold is increasingly utilized to impart favorable drug-like properties.

-

Cyclobutane-1,1-dicarboxylic Acid as a Zinc-Binding Moiety: Geminal dicarboxylic acids are effective zinc-chelating groups and have been incorporated into inhibitors of zinc-dependent enzymes, such as metalloproteases.[9] The two carboxylate groups can coordinate to the catalytic zinc ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide hydrolysis.[10] This is exemplified by the anti-cancer drug Carboplatin , where cyclobutane-1,1-dicarboxylic acid serves as the leaving group for the platinum(II) center, modulating its reactivity compared to its predecessor, Cisplatin.[5]

Caption: Dicarboxylate chelation of a catalytic zinc ion.

-

Cyclobutane-1,1-dicarbonitrile as a Precursor: The dinitrile serves as a versatile starting point for synthesizing libraries of compounds. The derived 1,1-bis(aminomethyl)cyclobutane, for example, can be used to construct novel ligands where the rigid cyclobutane core precisely orients the two amine functionalities for optimal receptor binding.

Materials Science Applications

The unique geometry of the cyclobutane ring also imparts valuable properties to polymeric materials.

-

Polyester and Polyamide Synthesis: Cyclobutane-1,1-dicarboxylic acid is a promising bio-based monomer for the synthesis of semi-rigid polyesters.[11] Its incorporation into a polymer backbone can enhance thermal stability and modify mechanical properties. Similarly, the diamine derived from the dinitrile can be used to synthesize high-performance polyamides.

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid can function as a rigid organic linker to construct porous coordination polymers and MOFs.[5][6] These materials have potential applications in gas storage, separation, and catalysis, with the cyclobutane unit defining the geometry and size of the pores within the framework.[6]

Conclusion and Outlook

Cyclobutane-1,1-dicarbonitrile and cyclobutane-1,1-dicarboxylic acid are powerful and versatile building blocks in modern chemical science. The dinitrile serves as a compact, non-polar precursor to amines and other functional groups, while the dicarboxylic acid offers a polar, rigid scaffold with proven utility in medicinal chemistry and materials science. A deep understanding of their respective synthesis, reactivity, and physicochemical properties, as detailed in this guide, empowers researchers to make informed strategic decisions, accelerating the discovery and development of novel drugs and advanced materials. The continued exploration of these and other substituted cyclobutanes will undoubtedly unlock new opportunities across the chemical sciences.

References

-

Cason, J.; Allen, C. F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses1943 , 23, 16. [Link]

-

Werner, N. W.; Casanova, J., Jr. Cyclobutylamine. Organic Syntheses1967 , 47, 28. [Link]

-

Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses1953 , 33, 23. [Link]

-

Cheméo. (2023). Chemical Properties of 1,1-Cyclobutanedicarboxylic acid (CAS 5445-51-2). [Link]

-

ChemBK. (2024). 1,1-cyclobutane dicarboxylic acid - Physico-chemical Properties. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2568, 1,1-Cyclobutanedicarboxylic acid. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87593181, Cyclobutane-1,1-dicarboxylic acid;silver. [Link]

-

Barrow, M. J.; et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem2022 , 17(13), e202200141. [Link]

-

Li, Y.; et al. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules2021 , 26(12), 3557. [Link]

-

The Royal Society of Chemistry. (2023). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry. [Link]

-

Singh, R. K.; Danishefsky, S. Preparation of Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses1985 , 64, 95. [Link]

-

Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]

-

van der Kolk, R.; et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2021 , 17(1), 1-19. [Link]

-

Jukič, M.; et al. Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases. International Journal of Molecular Sciences2021 , 22(16), 8829. [Link]

-

University of Regina. Preparation and Chemical Properties of Cyclopropane and Cyclobutane. [Link]

-

Tourwé, D.; et al. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry1996 , 39(24), 4849-4857. [Link]

-

Conia, J. M.; et al. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education1968 , 45(7), 441. [Link]

-

The Royal Society of Chemistry. (1970). Conformation ambiguity in solid cyclobutane-1,1-dicarboxylic acid. Journal of the Chemical Society D: Chemical Communications. [Link]

-

Carberry, P. O.; et al. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Angewandte Chemie2022 , 61(33), e202204944. [Link]

-

Cheméo. (2023). Chemical Properties of Cyclobutane (CAS 287-23-0). [Link]

-

Cambridge MedChem Consulting. Metalloprotease Inhibitors. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]

- 6. 环丁烷-1,1-二羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metalloprotease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

The Thermodynamic Stability and Conformational Dynamics of 1,1-Disubstituted Cyclobutanes

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cyclobutane scaffold is a cornerstone in modern medicinal chemistry, offering unique conformational rigidity and vectorization of substituents. However, the inherent ring strain of the four-membered carbocycle presents unique thermodynamic challenges. This whitepaper deconstructs the thermodynamic stability of 1,1-disubstituted cyclobutanes, exploring the causal relationship between the gem-dimethyl (Thorpe-Ingold) effect, transannular steric interactions, and ring puckering. By bridging high-level computational thermochemistry with empirical calorimetry, we provide a self-validating framework for understanding and exploiting these strained systems in drug design.

The Thermodynamic Baseline: Deconstructing Cyclobutane Ring Strain

To understand substituted cyclobutanes, we must first establish the thermodynamic baseline of the parent molecule. Cyclobutane possesses a total Ring Strain Energy (RSE) of approximately 26.5 kcal/mol. This strain is a composite of two opposing forces:

-

Baeyer Strain (Angle Strain): In a hypothetical planar conformation, the internal C–C–C bond angles are 90°, significantly compressed from the ideal tetrahedral angle of 109.5°.

-

Pitzer Strain (Torsional Strain): A planar geometry forces all eight adjacent C–H bonds into a fully eclipsed conformation, maximizing electron-cloud repulsion.

The Causality of Puckering: To minimize the severe torsional strain, the cyclobutane ring undergoes out-of-plane distortion, or "puckering," adopting a dihedral angle of roughly 25° to 30°. While puckering further compresses the internal bond angles to ~88° (increasing Baeyer strain), the massive relief in Pitzer strain results in a net thermodynamic stabilization of ~1.5 kcal/mol compared to the planar transition state.

Fig 1: Thermodynamic equilibrium of cyclobutane puckering inversion.

The gem-Disubstitution Paradigm and the Thorpe-Ingold Effect

When two substituents are placed on the same carbon (1,1-disubstitution), the system experiences the Thorpe-Ingold effect (angle compression). Traditionally viewed as a kinetic phenomenon that accelerates ring closure by bringing reactive chain ends closer together, its thermodynamic contribution to pre-formed rings has been a subject of intense scientific debate.

In 2007, Ringer and Magers utilized Coupled-Cluster theory (CCSD(T)) to propose that 1,1-dimethylcyclobutane is thermodynamically less strained than the parent cyclobutane by over 8 kcal/mol [1]. However, subsequent re-evaluations by Bachrach demonstrated that this apparent stabilization is largely a manifestation of the generic enthalpic preference for branched alkane chains over linear ones, rather than a true reduction in the intrinsic ring strain [2].

Regardless of the semantic definition of "strain," 1,1-disubstitution fundamentally alters the thermodynamic stability profile by locking the internal C-C-C angle at the substituted carbon, stiffening the ring, and altering the puckering dynamics.

Quantitative Data: Ring Strain Energies

To accurately capture these nuances, homodesmotic reactions are employed. These hypothetical reactions conserve the number of each type of carbon-carbon bond (e.g.,

Table 1: Computed Ring Strain Energies (RSE) of Cyclobutane Derivatives (kcal/mol)

| Compound | B3LYP/6-311G(d,p) | MP2/6-311G(d,p) | CCSD(T) Extrapolated |

| Cyclobutane | 23.15 | 26.46 | 26.21 |

| Methylcyclobutane | 21.50 | 25.96 | 25.66 |

| 1,1-Dimethylcyclobutane | 18.88 | 24.80 | 24.50* |

*Note: Value derived from corrected group equivalent reactions accounting for generic branching enthalpy.

Conformational Dynamics: Pseudo-Axial vs. Pseudo-Equatorial Partitioning

In a 1,1-disubstituted cyclobutane (e.g., 1-methyl-1-phenylcyclobutane), the two substituents must partition into pseudo-axial and pseudo-equatorial positions.

The Causality of Steric Partitioning: The pseudo-axial position points roughly perpendicular to the average plane of the ring, creating severe 1,3-diaxial-like transannular interactions with the hydrogen atoms on C3. Conversely, the pseudo-equatorial position projects outward, minimizing cross-ring steric clash. Consequently, thermodynamic equilibrium heavily favors the conformer where the sterically bulkier group (e.g., phenyl) occupies the pseudo-equatorial position, pushing the smaller group (e.g., methyl) into the pseudo-axial slot.

Implications for Drug Development

Drug development professionals frequently utilize 1,1-disubstituted cyclobutanes as bioisosteres. A prime example is the 1,1-difluorocyclobutane motif.

Replacing a gem-dimethyl group or a carbonyl with a 1,1-difluorocyclobutane ring achieves three critical objectives:

-

Metabolic Stability: The absence of

-hydrogens prevents rapid cytochrome P450-mediated oxidation. -

Lipophilicity Modulation: The highly electronegative fluorine atoms lower the basicity of nearby amines and modulate the overall

of the drug candidate. -

Vectorization: The rigid puckered conformation precisely vectors adjacent pharmacophores into target binding pockets. Advanced Rh-catalyzed C–H functionalization techniques now allow for the highly stereoselective synthesis of these complex chiral 1,1-disubstituted scaffolds [3].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, thermodynamic claims must be grounded in self-validating systems. Below are the field-proven protocols for determining the stability of 1,1-disubstituted cyclobutanes.

Protocol 1: Computational Determination of Ring Strain Energy (RSE)

Because Density Functional Theory (DFT) can struggle with medium-range electron correlation in highly branched, strained systems, a multi-tiered computational approach is required.

-

Homodesmotic Reaction Design: Construct a balanced chemical equation comparing the 1,1-disubstituted cyclobutane to its acyclic, strain-free alkane analogs (e.g., neopentane and propane).

-

Geometry Optimization: Perform initial geometry optimizations using DFT at the B3LYP/6-311+G(2d,p) level of theory to locate the global puckered minimum.

-

Frequency Calculation: Run vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies (verifying a true minimum) and to extract the Zero-Point Energy (ZPE) correction.

-

High-Level Single Point Energy: Execute a single-point energy calculation using Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) using a large basis set (e.g., cc-pVTZ).

-

Thermodynamic Derivation: Calculate the

by summing the electronic energies and ZPEs of the products minus the reactants. The resulting enthalpy represents the RSE.

Fig 2: Computational workflow for deriving high-accuracy Ring Strain Energy.

Protocol 2: Empirical Validation via Isothermal Bomb Calorimetry

Computational data must be empirically validated using calorimetry to determine the standard enthalpy of formation (

-

Sample Preparation: Synthesize the 1,1-disubstituted cyclobutane and purify to >99.9% via preparative gas chromatography to eliminate volatile impurities that skew combustion data.

-

Calorimeter Calibration: Calibrate the isothermal bomb calorimeter using benzoic acid as a standard to determine the heat capacity of the calorimeter (

). -

Combustion: Place a precisely weighed sample (~0.5g) into the bomb crucible. Pressurize the bomb with 30 atm of ultra-pure oxygen. Ignite the sample electrically.

-

Temperature Logging: Record the temperature rise (

) of the surrounding water bath with a high-precision thermistor. -

Data Processing: Calculate the gross heat of combustion (

). Apply Hess's Law, utilizing the known

Fig 3: Empirical validation cycle using isothermal bomb calorimetry.

References

-

Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry.[Link]

-

Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.[Link]

-

Liao, K., et al. (2016). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Nature Chemistry (via PMC).[Link]

Sources

- 1. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile and Solvent Selection for Cyclobutane-1,1-dicarbonitrile

[1][2]

Executive Summary

Cyclobutane-1,1-dicarbonitrile (CAS 1559-05-3), often referred to as 1,1-dicyanocyclobutane, serves as a critical rigid building block in the synthesis of pharmaceutical intermediates, particularly for conformationally restricted amino acids and spirocyclic scaffolds.[1] Its geminal dinitrile functionality imparts unique electronic and steric properties, making solvent selection pivotal for reaction optimization (e.g., alkylation, hydrolysis) and purification.

This guide provides a comprehensive analysis of the solubility landscape of Cyclobutane-1,1-dicarbonitrile.[1][2] It synthesizes physicochemical principles with practical laboratory protocols to assist researchers in selecting the optimal media for synthesis, extraction, and recrystallization.[2]

Physicochemical Profile & Solubility Drivers

To predict and manipulate solubility, one must understand the competing forces within the molecule.[2]

-

Structure: A four-membered cyclobutane ring (hydrophobic, strained) substituted at the C1 position with two cyano groups (highly polar, electron-withdrawing).[1][2]

-

Dipole Moment: The gem-dinitrile arrangement creates a significant dipole moment, favoring interaction with polar aprotic solvents.[1][2]

-

Crystal Lattice: As a low-melting solid (analogous 1,2-isomers melt ~35–45°C; 1,1-dicarboxylic acid melts ~158°C), the lattice energy is moderate.[1][2] This implies that while the compound is solid at room temperature, it can easily liquefy or dissolve in compatible solvents upon mild heating.[2]

Predicted Physicochemical Data

| Property | Value / Prediction | Implication for Solubility |

| Molecular Weight | 106.13 g/mol | Small size aids dissolution.[1][2] |

| Physical State | Low-melting Solid / Crystalline | Prone to "oiling out" in borderline solvents.[1][2] |

| LogP (Predicted) | ~0.5 – 1.1 | Lipophilicity is balanced; soluble in organic media, sparingly soluble in water.[2] |

| H-Bond Donors | 0 | No hydrogen bonding capability as a donor.[1][2] |

| H-Bond Acceptors | 2 (Nitrile nitrogens) | Good solubility in protic solvents (Alcohols) via H-bonding.[1][2] |

Solubility Landscape

The following classification is based on the principle of "like dissolves like," validated by standard workup procedures for nitrile-containing cycloalkanes.

Class I: High Solubility (Primary Solvents)

These solvents are recommended for reaction media and preparing concentrated stock solutions.[1][2]

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile):

-

Chlorinated Solvents (DCM, Chloroform):

Class II: Moderate Solubility (Recrystallization Candidates)

These solvents show temperature-dependent solubility, making them ideal for purification.[1]

-

Alcohols (Ethanol, Methanol, Isopropanol):

-

Ethers (THF, Diethyl Ether, MTBE):

Class III: Low Solubility (Anti-Solvents)

Used to induce precipitation.[1][2]

-

Aliphatic Hydrocarbons (Pentane, Hexane, Heptane):

-

Water:

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the operational stage (Synthesis, Extraction, or Purification).

Figure 1: Decision tree for selecting solvents for Cyclobutane-1,1-dicarbonitrile workflows.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating method to determine exact solubility limits in a specific solvent before scaling up.[1][2]

Materials:

-

Target Solvent (e.g., Ethanol, Toluene)[1]

-

Scintillation Vials

Workflow:

-

Saturation: Add 100 mg of the compound to a vial. Add the solvent in 100 µL increments, vortexing for 1 minute between additions.

-

Observation: Record the volume required to fully dissolve the solid at Room Temperature (RT).

-

Equilibration: If solid remains after 1 mL, heat to 40°C. If it dissolves, cool back to RT and observe for precipitation.

-

Gravimetric Check:

-

Prepare a saturated suspension (excess solid) and stir for 4 hours at RT.

-

Filter the supernatant using a syringe filter into a pre-weighed vial.[2]

-

Evaporate the solvent under vacuum/nitrogen stream.[2]

-

Weigh the residue.[2]

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).[1][2]

-

Protocol B: Recrystallization (Solvent/Anti-Solvent Method)

Recommended for purifying crude material containing synthesis byproducts.[1][2]

System: Dichloromethane (Solvent) / Hexane (Anti-Solvent)[1][2]

-

Dissolution: Dissolve the crude Cyclobutane-1,1-dicarbonitrile in the minimum amount of Dichloromethane (DCM) at room temperature. The solution should be clear.

-

Filtration: If insoluble particulates are present, filter the solution through a cotton plug or sintered glass frit.[2]

-

Layering: Carefully layer Hexane (equal volume to DCM) on top of the solution.[2] Do not mix.

-

Crystallization: Cover the vessel with parafilm (poke small holes for slow evaporation) and let it stand undisturbed at 4°C (refrigerator) for 12–24 hours.

-

Collection: Decant the mother liquor and wash the crystals with cold Hexane. Dry under high vacuum.[2]

Safety & Handling

-

Nitrile Hazard: While alkyl nitriles are generally less toxic than inorganic cyanides, they can release HCN under strong acidic conditions or high heat.[2] Always work in a fume hood.[2]

-

Skin Absorption: Organic nitriles can penetrate the skin.[2] Use nitrile gloves (double-gloving recommended for DMSO solutions).[1][2]

-

Solvent Compatibility: Avoid mixing with strong oxidizers.[1][2]

References

-

Synthesis of Cyclobutane Derivatives

-

Physical Properties of Analogous Compounds (1,2-dicarbonitrile)

-

General Recrystallization Techniques

-

Precursor Synthesis (Malononitrile)

Sources

- 1. 3211-20-9(trans-Cyclobutane-1,2-dicarbonitrile) | Kuujia.com [kuujia.com]

- 2. 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Dimethyl cyclobutane-1,1-dicarboxylate | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

1,1-Dicyanocyclobutane as a Precursor for Carboplatin Synthesis: Mechanistic Pathways and Process Optimization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Strategic Rationale: The Precursor Paradigm

Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is a second-generation platinum-based antineoplastic agent designed to mitigate the severe nephrotoxicity and neurotoxicity associated with its predecessor, cisplatin[1]. The structural hallmark of Carboplatin is its bidentate 1,1-cyclobutanedicarboxylic acid (CBDCA) leaving group.

The synthesis of high-purity CBDCA is the most critical variable in Carboplatin manufacturing. While traditional routes utilize the condensation of diethyl malonate with 1,3-dibromopropane, utilizing 1,1-dicyanocyclobutane as the primary precursor offers superior atom economy and avoids transesterification byproducts. Malononitrile possesses highly acidic

Mechanistic Causality in Synthesis

Cycloalkylation and Hydrolysis

The formation of 1,1-dicyanocyclobutane relies on the sequential deprotonation of malononitrile, followed by nucleophilic substitution (SN2) on 1,3-dibromopropane. Because nitriles are highly robust, the intermediate 1,1-dicyanocyclobutane requires harsh alkaline hydrolysis (refluxing NaOH) to convert the gem-dinitrile into a gem-dicarboxylate. Subsequent acidification protonates the carboxylates, drastically reducing aqueous solubility and forcing the CBDCA to precipitate out in high purity.

Figure 1: Atom-economical synthesis of CBDCA from 1,1-dicyanocyclobutane.

Platinum Complexation: The Aquation Strategy

Direct substitution of the chloride ligands on cisplatin by CBDCA is kinetically and thermodynamically unfavorable due to the strong Pt-Cl bonds. To bypass this, the process employs an "aquation" strategy[2]. By reacting cisplatin with silver nitrate (

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating intrinsic In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next phase.

Phase 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid (CBDCA)

-

Cycloalkylation: Charge a reactor with malononitrile (1.0 eq), 1,3-dibromopropane (1.05 eq), and a phase transfer catalyst (e.g., TBAB) in an organic solvent. Slowly add aqueous

(or anhydrous -

Hydrolysis: Isolate the organic layer containing 1,1-dicyanocyclobutane. Transfer to a reflux setup and add 20% aqueous

(excess). Reflux for 12 hours until ammonia evolution ceases. -

Acidification: Cool the mixture to 0-5°C. Slowly add concentrated

until the pH reaches 1.5. -

Self-Validation Checkpoint: The successful conversion of the dinitrile to the dicarboxylic acid is visually confirmed by the immediate precipitation of white crystalline CBDCA upon reaching pH 1.5. Validate via FTIR: ensure the complete disappearance of the

stretch (~2250 cm⁻¹) and the appearance of a strong

Phase 2: Aquation of Cisplatin

-

Reaction: Suspend cisplatin in highly purified water (HPW) and heat to 60°C. Add an aqueous solution of

at a strictly controlled stoichiometry of slightly less than 2.0 equivalents [2].-

Causality: Using a sub-stoichiometric amount of silver ensures that no free

remains in the solution, which is critical since the final API must contain < 2 ppm silver to prevent patient toxicity and API degradation[3].

-

-

Self-Validation Checkpoint: The precipitation of

is immediate. Stir for 2 hours in the dark (to prevent silver reduction). Filter the

Phase 3: Chelation and Carboplatin Crystallization

-

Ligand Addition: Dissolve the synthesized CBDCA in water. To drive the reaction to completion, use an excess of 0.5% to 2% relative to the initial platinum salt[3]. Adjust the pH of the CBDCA solution to 5.5 - 6.5.

-

Complexation: Add the pH-adjusted CBDCA solution to the cis-diamminediaquoplatinum(II) filtrate.

-

Self-Validation Checkpoint: Precipitation must not occur immediately; immediate precipitation indicates an incorrect pH adjustment[3]. The solution must remain clear initially. Stir at 15°C to 40°C for 4 to 24 hours[3]. The gradual self-assembly and crystallization of Carboplatin (reaching >96% yield) validates the chelation kinetics[1]. Filter through activated charcoal, concentrate, and isolate the API[3].

Figure 2: Mechanistic pathway of Carboplatin complexation via aquation.

Quantitative Data & Process Analytics

To ensure batch-to-batch reproducibility and adherence to Good Manufacturing Practices (GMP), the following quantitative parameters must be strictly monitored:

| Process Step | Key Parameter | Quantitative Target | Causality / Impact |

| CBDCA Addition | Ligand Excess | 0.5% - 2.0% | Drives complete conversion of the diaquo complex into Carboplatin[3]. |

| Aquation | < 2.0 eq | Prevents excess | |

| Complexation | Reaction Temperature | 15°C - 40°C | Optimizes the self-assembly rate (>96%) while preventing thermal degradation[1],[3]. |

| API Quality | Silver (Ag) Limit | < 2 ppm | Mandatory safety threshold for pharmaceutical-grade Carboplatin[3]. |

| API Formulation | Residual CBDCA | < 0.1% by weight | Ensures long-term aqueous stability of the final liquid drug form[4]. |

Formulation and Stability Considerations

Once Carboplatin is synthesized, its formulation into a stable aqueous drug requires stringent control of the chemical environment. Long-term stability studies demonstrate that the most stable liquid drug form of carboplatin is a pure solution in water with minimal nucleophilic impurities[4]. Crucially, the residual content of unreacted 1,1-cyclobutanedicarboxylic acid (and its salts) must be maintained below 0.1% by weight of the carboplatin present (i.e., < 0.01 mg/ml for a 10 mg/ml carboplatin solution) to prevent competitive ligand displacement and degradation over time[4].

References

- Title: A Process For The Preparation Of Cis Diamminediiodo Platinium(ii) (US Patent 4,140,707)

- Title: US20220175715A1 - Carboplatin complex and pharmaceutical preparation thereof Source: Google Patents URL

- Title: EP2913336A1 - Process for the preparation of carboplatin Source: Google Patents URL

- Title: EP1107750B1 - Pharmaceutical composition with antitumor activity on the basis of carboplatin Source: Google Patents URL

Sources

- 1. US20220175715A1 - Carboplatin complex and pharmaceutical preparation thereof - Google Patents [patents.google.com]

- 2. A Process For The Preparation Of Cis Diamminediiodo Platinium(ii) [quickcompany.in]

- 3. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]

- 4. EP1107750B1 - Pharmaceutical composition with antitumor activity on the basis of carboplatin - Google Patents [patents.google.com]

The Isomeric Divergence: A Technical Guide to 1,1- vs. 1,2-Dicyanocyclobutane

Abstract

This guide provides a rigorous technical analysis of the structural, synthetic, and functional differences between 1,1-dicyanocyclobutane (geminal) and 1,2-dicyanocyclobutane (vicinal). While sharing the molecular formula C₆H₆N₂, these isomers represent distinct chemical entities with divergent reactivities, stereochemical properties, and applications in pharmaceutical development. This document is designed for researchers requiring actionable protocols and mechanistic insights.

Part 1: Structural & Stereochemical Analysis[1]

The fundamental difference lies in the substitution pattern on the cyclobutane ring, which dictates symmetry, chirality, and conformational dynamics.

1,1-Dicyanocyclobutane (Geminal)

-

Symmetry: Possesses a plane of symmetry passing through C1 and bisecting the C3-C4 bond.

-

Chirality: Achiral.

-

Conformation: The ring exists in a puckered "butterfly" conformation.[1] The two cyano groups at C1 occupy pseudo-axial and pseudo-equatorial positions, but rapid ring flipping at room temperature often averages their NMR signals.

-

Electronic Character: The geminal dinitrile moiety creates a highly electron-deficient C1 center, making the protons at C2 and C4 relatively acidic compared to the 1,2-isomer.

1,2-Dicyanocyclobutane (Vicinal)

This isomer introduces stereochemical complexity due to the presence of two chiral centers (C1 and C2).

-

Cis-1,2-dicyanocyclobutane:

-

Stereochemistry: Meso compound (achiral due to an internal plane of symmetry).

-

Conformation: The substituents typically adopt a pseudo-equatorial/pseudo-axial arrangement to minimize steric strain, though ring flipping occurs.

-

-

Trans-1,2-dicyanocyclobutane:

-

Stereochemistry: Chiral (

symmetry). Exists as a pair of enantiomers ((1R,2R) and (1S,2S)). -

Conformation: Predominantly adopts a dielectric conformation (pseudo-diequatorial) which is thermodynamically more stable than the cis-isomer due to reduced 1,2-steric repulsion.

-

Comparative Data Table

| Feature | 1,1-Dicyanocyclobutane | cis-1,2-Dicyanocyclobutane | trans-1,2-Dicyanocyclobutane |

| Symmetry Point Group | |||

| Chirality | Achiral | Meso (Achiral) | Chiral (Enantiomeric pair) |

| Dipole Moment | High | High | Low (Vectors oppose) |

| Thermodynamic Stability | Moderate | Lower (Steric clash) | Higher (Pseudo-diequatorial) |

| Major Application | Amino acid precursors (Cycloleucine) | Polymer crosslinking | Rigid drug scaffolds |

Part 2: Synthetic Pathways & Protocols[3]

Synthesis of 1,1-Dicyanocyclobutane

Mechanism: Double nucleophilic substitution (dialkylation) of malononitrile using a 1,3-dihaloalkane. This is a classic "active methylene" synthesis.

Experimental Protocol

-

Reagents: Malononitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.2 eq, 60% dispersion in oil), DMF (anhydrous).

-

Procedure:

-

Activation: Suspend NaH in anhydrous DMF at 0°C under

. Add malononitrile dropwise. Evolution of -

Cyclization: Add 1,3-dibromopropane dropwise while maintaining 0-5°C.

-

Reaction: Allow to warm to room temperature and stir for 4-12 hours. The intramolecular cyclization (second alkylation) is faster than the first intermolecular step due to the entropic advantage (kinetic ring formation).

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with water (to remove DMF) and brine. -

Purification: Vacuum distillation or recrystallization (if solid).

-

-

Self-Validation: Appearance of a single spot on TLC (different Rf from malononitrile) and disappearance of the

triplet of malononitrile in NMR.

Figure 1: Synthetic logic for 1,1-dicyanocyclobutane via malonic ester synthesis variant.

Synthesis of 1,2-Dicyanocyclobutane

Mechanism: [2+2] Photocycloaddition (Photodimerization) of acrylonitrile. This reaction is governed by the Woodward-Hoffmann rules, allowed photochemically but forbidden thermally.

Experimental Protocol

-

Reagents: Acrylonitrile (neat or in solution), Photosensitizer (e.g., Acetophenone or Benzophenone - optional but enhances triplet state population).

-

Procedure:

-

Setup: Place acrylonitrile in a quartz reaction vessel. Degas thoroughly (freeze-pump-thaw) to remove oxygen (triplet quencher).

-

Irradiation: Irradiate with a high-pressure mercury lamp (

nm) or UV-LEDs. -

Separation: The reaction yields a mixture of cis and trans isomers (and potentially 1,3-dimers, though 1,2-head-to-head is often favored in specific conditions).

-

Purification: Fractional distillation is difficult due to close boiling points.[2] Chromatography on silica gel or hydrolysis to the corresponding diacids (which have distinct melting points and solubilities) is recommended for isomer separation.

-

-

Self-Validation: NMR analysis of the crude mixture will show multiple sets of cyclobutane protons. The trans isomer is typically the major product in thermodynamic equilibrations, but kinetic photocycloaddition ratios depend on the orientation of the excimer.

Figure 2: Photochemical dimerization pathway for 1,2-dicyanocyclobutane.

Part 3: Spectroscopic Characterization (NMR)

Accurate differentiation relies on

1,1-Dicyanocyclobutane

-

Signals: 2 distinct proton environments.[3][4][5]

- ppm (4H, m, C2-H & C4-H).

- ppm (2H, m, C3-H).

-

Key Feature: High symmetry simplifies the spectrum. The protons alpha to the nitriles (C2/C4) are chemically equivalent.

1,2-Dicyanocyclobutane (Isomer Differentiation)

Both isomers theoretically show 3 sets of signals, but the splitting patterns differ.

-

Cis-Isomer:

-

Methine protons (C1/C2) are equivalent.[5]

-

Methylene protons (C3/C4) split into two groups (cis-to-CN and trans-to-CN).

-

Diagnostic: Complex multiplets due to flexible conformation.

-

-

Trans-Isomer:

-

Methine protons (C1/C2) are equivalent (

symmetry). -

Methylene protons (C3/C4) are equivalent to each other, but the two protons on C3 are diastereotopic.

-

Diagnostic: The trans isomer is more rigid. The coupling constant between the two methine protons (

) is typically smaller for trans (pseudo-diequatorial) than cis (pseudo-axial/equatorial) in planar systems, but in cyclobutanes, puckering complicates this. -

Authoritative Note: In 1,2-disubstituted cyclobutanes, the trans isomer often exhibits signals upfield (more shielded) compared to the cis isomer due to anisotropy effects of the substituents in the pseudo-diequatorial position [1].

-

Part 4: Applications in Drug Discovery

1,1-Dicyanocyclobutane: The "Cycloleucine" Gateway

This isomer is the primary precursor for 1-aminocyclobutanecarboxylic acid (Cycloleucine) .

-

Workflow: 1,1-Dicyanocyclobutane

Partial Hydrolysis -

Utility: Cycloleucine acts as a non-metabolizable analog of methionine and leucine, used to study amino acid transport and as a conformational constraint in peptide design.

1,2-Dicyanocyclobutane: Rigid Scaffolds

-

Truxillic/Truxinic Acid Analogs: Hydrolysis yields 1,2-dicarboxylic acids. These are used to synthesize "truxillic" polyamides, which exhibit high crystallinity and thermal stability.

-

NK1 Antagonists: The 1,2-disubstituted cyclobutane motif serves as a rigid spacer in various neuropeptide antagonists, enforcing specific receptor binding geometries that flexible alkyl chains cannot achieve [2].

Figure 3: Divergent application pathways for dicyanocyclobutane isomers.

References

-

Raza, G. H., Bella, J., & Segre, A. L. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry. Link

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[6] Chemical Reviews. Link

-

BenchChem. (2025).[1] A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions. Link

-

PubChem. (2025). trans-1,2-Dicyanocyclobutane Compound Summary. Link

Sources

Technical Guide: Reactivity and Synthesis of Geminal Dinitriles in Strained Rings

Executive Summary

The geminal dinitrile (gem-dinitrile) moiety embedded within strained rings—specifically cyclopropanes and cyclobutanes—represents a high-energy structural motif that bridges the gap between stable pharmacophores and reactive synthetic intermediates. For drug development professionals, these scaffolds offer a unique "push-pull" electronic environment: the ring strain (~27.5 kcal/mol for cyclopropane) provides the thermodynamic driving force for ring-opening, while the electron-withdrawing nitrile groups activate the system towards nucleophilic attack and stabilize the resulting carbanionic intermediates.

This guide details the synthesis, mechanistic divergence, and application of 1,1-dicyanocyclopropanes and cyclobutanes. Unlike standard cycloalkanes, these "donor-acceptor" (D-A) systems exhibit tunable reactivity profiles—ranging from homoconjugate additions to reductive decyanations—controlled strictly by reaction conditions.

Mechanistic Underpinnings: The "Push-Pull" Activation

The reactivity of 1,1-dicyanocyclopropanes is governed by the synergistic relationship between the strained carbon skeleton (Donor) and the geminal cyano groups (Acceptors).

Structural Electronics

-

Bond Polarization: The vicinal C-C bonds are significantly weakened due to electron density withdrawal by the

-accepting nitrile groups. This increases the electrophilicity of the distal carbons. -

Kinetic Stability: Despite high ground-state energy, these rings are kinetically stable at room temperature in the absence of nucleophiles, making them isolable and storable intermediates.

Reaction Pathways

The interaction with nucleophiles bifurcates into two primary pathways:

-

Homoconjugate Addition (Ring Opening): The nucleophile attacks the most substituted carbon (or the most electrophilic distal carbon), cleaving the C-C bond and generating a stabilized malononitrile anion.

-

Cycloaddition: In the presence of dipolarophiles, the ring acts as a 1,3-dipole equivalent (after bond stretching/cleavage).

Figure 1: Mechanistic bifurcation of donor-acceptor cyclopropanes upon activation.

Synthesis Protocols

Reliable access to these scaffolds is the prerequisite for exploring their reactivity. The following protocols prioritize scalability and reproducibility over atom economy, using the "Double Alkylation" strategy which is more robust than [2+2] cycloadditions for parent rings.

Protocol A: Synthesis of 1,1-Dicyanocyclopropane (Parent Scaffold)

Principle: Double nucleophilic substitution of 1,2-dibromoethane by the malononitrile enolate.

Reagents:

-

Malononitrile (1.0 equiv)

-

1,2-Dibromoethane (1.5 equiv)

-

Potassium Carbonate (K₂CO₃, 2.5 equiv, anhydrous/finely ground)

-

DMF (Dimethylformamide) or DMSO

-

Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst)

Step-by-Step Workflow:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend finely ground K₂CO₃ and TBAB in DMF (0.5 M concentration relative to malononitrile).

-

Addition: Add Malononitrile and 1,2-Dibromoethane.

-

Reaction: Heat the mixture to 60–70 °C .

-

Critical Control Point: The reaction is exothermic. Monitor internal temp; if it spikes >80°C, polymerization of malononitrile may occur (darkening of solution).

-

-

Duration: Stir vigorously for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes).

-

Workup:

-

Purification: Vacuum distillation is preferred for the parent compound (b.p. ~100°C at 15 mmHg). For aryl-substituted derivatives, recrystallization from Ethanol/Hexane is standard.

Protocol B: Synthesis of 1,1-Dicyanocyclobutane

Principle: Homologation of the cyclopropane synthesis using 1,3-dibromopropane.

Modifications from Protocol A:

-

Substrate: Replace 1,2-dibromoethane with 1,3-dibromopropane .

-

Temperature: Increase reaction temperature to 80–90 °C due to the slower rate of cyclization (formation of the 4-membered ring is kinetically slower than the 3-membered ring).

-

Base: Stronger bases like NaH in THF can be used if K₂CO₃ proves sluggish, but K₂CO₃/DMSO is generally safer for scale-up.

Divergent Reactivity: The "Switchable" Decyanation

A critical advancement in this field is the ability to selectively remove the nitrile groups or open the ring based on phase-transfer conditions. This "switchable" reactivity allows the gem-dinitrile to act as a temporary activating group that can be discarded.

Case Study: Reaction with Thioacetic Acid Recent findings (e.g., MDPI, 2023) highlight a divergence controlled by the hydration state of the base.

| Parameter | Condition A: Ring Opening | Condition B: Decyanation |

| Reagent | Thioacetic Acid (AcSH) | Thioacetic Acid (AcSH) |

| Base | Aqueous Cs₂CO₃ (10% w/w) | Solid Cs₂CO₃ (Anhydrous) |

| Solvent | Toluene (Biphasic) | Toluene |

| Mechanism | Nucleophilic attack at C3 (Ring open) | Single Electron Transfer (SET) / Radical |

| Product | Decyanated Cyclopropane | |

| Utility | Functionalization | Scaffold Editing (removing activation) |

Experimental Protocol: Reductive Decyanation

To remove one nitrile group (converting gem-dinitrile to mono-nitrile) or modify the ring without opening it:

-

Setup: Flame-dry a flask and purge with Argon.

-

Reagents: Charge with 1,1-dicyanocyclopropane derivative (1.0 equiv), Solid Cs₂CO₃ (2.0 equiv), and Toluene (0.1 M).

-

Initiation: Add Thioacetic acid (1.5 equiv) dropwise.

-

Conditions: Stir at room temperature for 12 hours.

-

Observation: Evolution of gas (CO₂) and formation of a precipitate.

-

Result: The product retains the cyclopropane ring but loses a nitrile group (replaced by H or an acetyl group depending on exact substitution), effectively reducing the metabolic liability of the dinitrile.

Figure 2: Reaction condition switch for controlling ring preservation vs. ring opening.

Applications in Drug Discovery

The gem-dinitrile strained ring is not just a synthetic intermediate; it is a tool for Bioisosterism and Metabolic Blocking .

Metabolic Stability (The "Blocker" Effect)

Cyclopropyl rings are often used to replace ethyl or isopropyl groups to prevent metabolic oxidation (cytochrome P450).

-

Gem-Dinitrile Advantage: The nitrile groups are metabolically robust (unlike esters) and lower the lipophilicity (LogP) compared to gem-dimethyl analogs.

-

Causality: The

hybridized nitrogen and the strong dipole moment (~3.9 D per nitrile) alter the solvation shell, reducing non-specific hydrophobic binding while maintaining steric bulk.

Amino Acid Precursors (ACC Analogs)

1-Aminocyclopropane-1-carboxylic acid (ACC) is a key plant hormone and a scaffold in peptidomimetics.

-

Route: 1,1-Dicyanocyclopropane

Partial Hydrolysis -

Significance: This provides a scalable route to non-natural amino acids constrained in a specific conformation, useful for restricting the conformational space of peptide drugs.

References

-

Divergent Reactivity of D-A Cyclopropanes

- Title: Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.

- Source: MDPI (Molecules), 2023.

-

URL:[Link]

-

Synthesis of Malononitrile Derivatives

-

Cyclopropane Synthesis Protocol

-

Reductive Decyanation Overview

- Title: The reductive decyanation reaction: an overview and recent developments.

- Source: Beilstein Journal of Organic Chemistry, 2017.

-

URL:[Link]

-

Medicinal Chemistry of Cyclopropanes

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of Cyclobutane-1,1-dicarbonitrile: A Technical Guide for Chemical Researchers

Executive Summary

This document provides a comprehensive overview of the synthetic landscape, detailing a proposed pathway from the commercially available dicarboxylic acid to the target dinitrile. We will delve into the strategic considerations for this transformation, supported by established chemical principles. Furthermore, we will explore the significance of the cyclobutane moiety in medicinal chemistry, offering context for the pursuit of novel derivatives like cyclobutane-1,1-dicarbonitrile.

Commercial Availability Assessment

A thorough search of prominent chemical supplier databases indicates that cyclobutane-1,1-dicarbonitrile is not a stock item. However, the synthetic precursor, 1,1-cyclobutanedicarboxylic acid (CAS 5445-51-2) , is readily available from numerous vendors. This accessibility is a critical starting point for any research campaign requiring the target dinitrile.

The following table summarizes the availability of key related compounds:

| Compound Name | CAS Number | Commercial Availability | Representative Suppliers |

| Cyclobutane-1,1-dicarbonitrile | N/A | Not Commercially Available | N/A |

| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | Readily Available | Sigma-Aldrich, TCI Chemicals, ChemicalBook |

| Diethyl cyclobutane-1,1-dicarboxylate | 3779-29-1 | Available | Sigma-Aldrich, Apollo Scientific |

| trans-Cyclobutane-1,2-dicarbonitrile | 3211-20-9 | Available | ChemScene, Santa Cruz Biotechnology |

The Strategic Importance of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, which can lead to improved binding affinity and selectivity for its biological target.[1][2] Unlike more flexible aliphatic chains, the cyclobutane scaffold can help to pre-organize the pharmacophoric elements of a drug molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding.

The introduction of a cyclobutane fragment is often employed to fine-tune the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and lipophilicity.[1] Several marketed drugs and numerous clinical candidates incorporate the cyclobutane ring, underscoring its importance in the development of novel therapeutics.[1]

Proposed Synthetic Pathway to Cyclobutane-1,1-dicarbonitrile

The most direct and logical synthetic route to cyclobutane-1,1-dicarbonitrile commences with the commercially available 1,1-cyclobutanedicarboxylic acid. The key transformation is the conversion of the two carboxylic acid functional groups into nitrile groups. A common and effective method for this transformation is a two-step, one-pot procedure involving the formation of a diamide intermediate, followed by dehydration to the dinitrile.

Caption: Proposed synthesis of cyclobutane-1,1-dicarbonitrile.

Step-by-Step Experimental Protocol

The following is a generalized, yet detailed, protocol based on well-established organic chemistry principles for the conversion of dicarboxylic acids to dinitriles. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

Step 1: Formation of the Diamide

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,1-cyclobutanedicarboxylic acid in an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.

-

Reaction: Gently reflux the mixture until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases and the solid has completely dissolved, indicating the formation of the diacyl chloride.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

-

Amination: Cautiously add the crude diacyl chloride to a cooled, concentrated solution of aqueous ammonia or ammonium hydroxide. This reaction is highly exothermic and should be performed in an ice bath with vigorous stirring.

-

Isolation of Diamide: The resulting cyclobutane-1,1-dicarboxamide will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry thoroughly.

Step 2: Dehydration of the Diamide to the Dinitrile

-